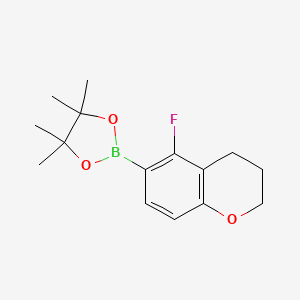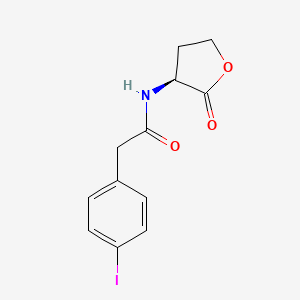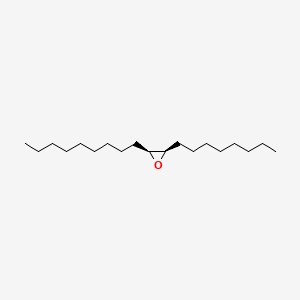
(+/-)-9,10-cis-Epoxy-nonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-9,10-cis-Epoxy-nonadecane is an organic compound characterized by the presence of an epoxide functional group This compound is a chiral molecule, meaning it has non-superimposable mirror images The epoxide group is a three-membered ring consisting of an oxygen atom and two carbon atoms, which makes it highly reactive
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-9,10-cis-Epoxy-nonadecane typically involves the epoxidation of nonadecene. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which reacts with the double bond in nonadecene to form the epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic epoxidation using metal catalysts, such as titanium silicalite, can be employed to achieve higher yields and selectivity. The reaction conditions are optimized to ensure the efficient conversion of nonadecene to the desired epoxide.
化学反応の分析
Types of Reactions
(+/-)-9,10-cis-Epoxy-nonadecane undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted compounds depending on the nucleophile used.
科学的研究の応用
(+/-)-9,10-cis-Epoxy-nonadecane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of (+/-)-9,10-cis-Epoxy-nonadecane involves the reactivity of the epoxide group. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological systems or chemical synthesis.
類似化合物との比較
Similar Compounds
1,2-Epoxyhexane: A smaller epoxide with similar reactivity but different physical properties.
Styrene oxide: An aromatic epoxide with distinct chemical behavior due to the presence of the phenyl group.
Epichlorohydrin: A chlorinated epoxide with applications in polymer production and as a reagent in organic synthesis.
Uniqueness
(+/-)-9,10-cis-Epoxy-nonadecane is unique due to its longer carbon chain and specific stereochemistry This gives it distinct physical and chemical properties compared to smaller or differently substituted epoxides
特性
分子式 |
C19H38O |
|---|---|
分子量 |
282.5 g/mol |
IUPAC名 |
(2S,3R)-2-nonyl-3-octyloxirane |
InChI |
InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19-18(20-19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1 |
InChIキー |
IDEQNIOEFSEJSA-MOPGFXCFSA-N |
異性体SMILES |
CCCCCCCCC[C@H]1[C@H](O1)CCCCCCCC |
正規SMILES |
CCCCCCCCCC1C(O1)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


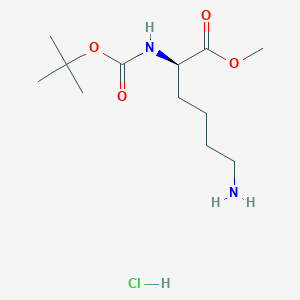
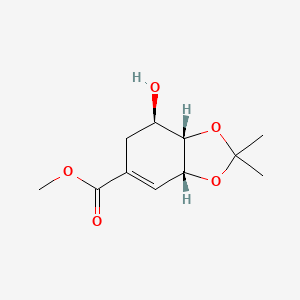

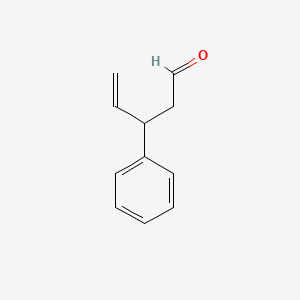
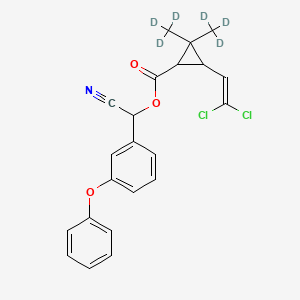
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
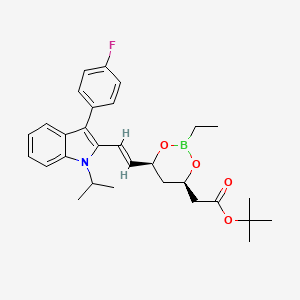
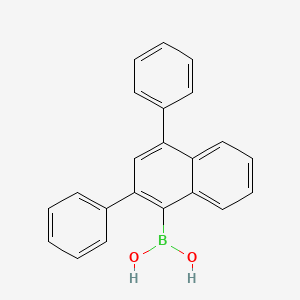
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
